2-Methyl-3-vinylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-vinylbenzofuran (MVF) is a chemical compound that has been the subject of scientific research due to its unique properties. MVF is a member of the benzofuran family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-Methyl-3-vinylbenzofuran is not fully understood, but it is thought to exert its effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-3-vinylbenzofuran in lab experiments is its diverse range of biological activities, which makes it useful for studying various disease states and biological processes. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-Methyl-3-vinylbenzofuran. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the development of new synthesis methods for this compound may allow for its use in a wider range of experiments.
Synthesis Methods
2-Methyl-3-vinylbenzofuran can be synthesized through various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which is the most commonly used method. This method involves the reaction of 2-bromo-3-methylbenzofuran with vinylboronic acid in the presence of a palladium catalyst. Other methods include the Heck reaction and the Sonogashira coupling reaction.
Scientific Research Applications
2-Methyl-3-vinylbenzofuran has been the subject of numerous scientific studies due to its unique properties. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
138552-58-6 |
---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
3-ethenyl-2-methyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h3-7H,1H2,2H3 |
InChI Key |
QCHBPUCZCHMQJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2O1)C=C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C=C |
synonyms |
Benzofuran, 3-ethenyl-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.